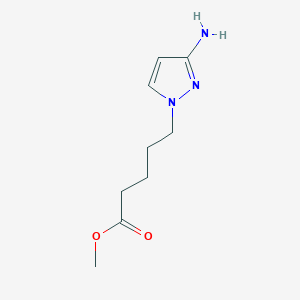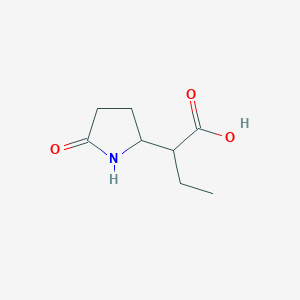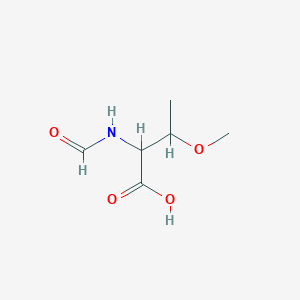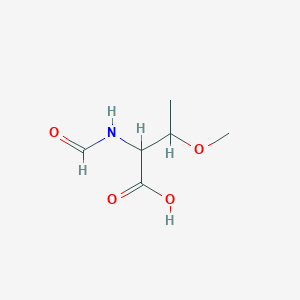
Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is a compound with the following chemical structure:
CH3COOCH2CH2CH2CH(NH2)C(NH2)CH3
It belongs to the class of pyrazole derivatives, which are versatile scaffolds in organic synthesis and medicinal chemistry. Pyrazoles serve as starting materials for more complex heterocyclic systems and find applications in the pharmaceutical field .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate involves the condensation of 3-amino-5-methylpyrazole with pentanoic acid (valeric acid) in the presence of a suitable coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine). The reaction proceeds through amide bond formation, resulting in the desired product.
Reaction Conditions::- Reactants: 3-amino-5-methylpyrazole, pentanoic acid, coupling agent, base
- Solvent: Organic solvent (e.g., dichloromethane or ethyl acetate)
- Temperature: Room temperature
- Workup: Filtration, solvent evaporation, and purification (e.g., column chromatography)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate can undergo various reactions, including:
Acid-Catalyzed Cyclization: The compound can cyclize to form pyrazolo [1,5-a]pyrimidines in acidic media.
Base-Catalyzed Cyclization: In basic conditions, it forms pyrazolo [3,4-b]pyrimidines.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common reagents and conditions:
- Acidic cyclization: Use a strong acid (e.g., sulfuric acid).
- Basic cyclization: Use a strong base (e.g., sodium hydroxide).
- Substitution: Employ appropriate nucleophiles (e.g., alkyl halides).
Major products:
- Pyrazolo [1,5-a]pyrimidines and pyrazolo [3,4-b]pyrimidines.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate finds applications in:
Medicinal Chemistry: It may serve as a precursor for designing bioactive compounds.
Heterocyclic Synthesis: Researchers use it to construct more complex heterocycles.
Pharmaceutical Industry: It could be part of drug development.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. its structural features suggest potential interactions with biological targets, possibly affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is unique due to its specific substitution pattern, other related compounds include:
- 3-amino-5-methylpyrazole (a precursor)
- Pyrazolo [1,5-a]pyrimidines and pyrazolo [3,4-b]pyrimidines (formed from cyclization)
Eigenschaften
CAS-Nummer |
90632-28-3 |
|---|---|
Molekularformel |
C9H15N3O2 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
methyl 5-(3-aminopyrazol-1-yl)pentanoate |
InChI |
InChI=1S/C9H15N3O2/c1-14-9(13)4-2-3-6-12-7-5-8(10)11-12/h5,7H,2-4,6H2,1H3,(H2,10,11) |
InChI-Schlüssel |
JHSNTIKPKSEUHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCN1C=CC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















